molecular formula C61H53ClP3Ru B1512809 Chlororuthenium;toluene;triphenylphosphane CAS No. 217661-36-4

Chlororuthenium;toluene;triphenylphosphane

Cat. No.: B1512809
CAS No.: 217661-36-4
M. Wt: 1015.5 g/mol
InChI Key: BAYUZOYBNLLPAJ-UHFFFAOYSA-M
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Description

Preparation Methods

The synthesis of Chlororuthenium;toluene;triphenylphosphane typically involves the reaction of ruthenium trichloride with triphenylphosphine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization from toluene .

Chemical Reactions Analysis

Chlororuthenium;toluene;triphenylphosphane undergoes various types of chemical reactions, including:

Scientific Research Applications

Chlororuthenium;toluene;triphenylphosphane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Chlororuthenium;toluene;triphenylphosphane exerts its effects involves the coordination of the ruthenium center with various substrates. The triphenylphosphine ligands stabilize the ruthenium center, allowing it to participate in catalytic cycles. The compound can facilitate the transfer of hydrogen atoms in hydrogenation reactions and the exchange of alkylidene groups in metathesis reactions .

Comparison with Similar Compounds

Chlororuthenium;toluene;triphenylphosphane is unique due to its specific combination of ligands and its ability to act as a versatile catalyst. Similar compounds include:

These compounds share similar catalytic properties but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name

chlororuthenium;toluene;triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C18H15P.C7H8.ClH.Ru/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;/h3*1-15H;2-6H,1H3;1H;/q;;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYUZOYBNLLPAJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H53ClP3Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746158
Record name chlororuthenium;toluene;triphenylphosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1015.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217661-36-4
Record name chlororuthenium;toluene;triphenylphosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 217661-36-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlororuthenium;toluene;triphenylphosphane
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Chlororuthenium;toluene;triphenylphosphane
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Chlororuthenium;toluene;triphenylphosphane
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Chlororuthenium;toluene;triphenylphosphane
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Chlororuthenium;toluene;triphenylphosphane
Reactant of Route 6
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